molecular formula C26H12Cl2F4N2O B12600105 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one CAS No. 872973-96-1

1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one

Cat. No.: B12600105
CAS No.: 872973-96-1
M. Wt: 515.3 g/mol
InChI Key: ZCRKABHVOCVJAV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to a naphthyridine core

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the dichlorophenyl and difluorophenyl groups through substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, strong bases, and catalysts to facilitate the substitution process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where halogen atoms are replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine: This compound lacks the ketone group, which may affect its reactivity and biological activity.

    1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-thione: The thione derivative may exhibit different chemical and biological properties due to the presence of sulfur.

    1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-amine: The amine derivative may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

872973-96-1

Molecular Formula

C26H12Cl2F4N2O

Molecular Weight

515.3 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridin-2-one

InChI

InChI=1S/C26H12Cl2F4N2O/c27-18-2-1-3-19(28)26(18)34-23-12-22(15-6-4-13(29)10-20(15)31)33-25(17(23)8-9-24(34)35)16-7-5-14(30)11-21(16)32/h1-12H

InChI Key

ZCRKABHVOCVJAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F)Cl

Origin of Product

United States

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